![molecular formula C13H11FO2 B6364083 3-(5-Fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1225773-98-7](/img/structure/B6364083.png)
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methoxyphenyl)phenol, also known as 5-Fluoro-2-methoxyphenol, is a synthetic phenolic compound with a variety of applications in organic synthesis and scientific research. It is a white crystalline solid with a molecular weight of 173.14 g/mol, a melting point of 97-98°C and a boiling point of 255-256°C. It is most commonly used as a reagent in organic synthesis, but has also been studied for its potential applications in scientific research.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 5-fluoro-2-methoxybenzamide and 5-fluoro-2-methoxybenzoic acid. It has also been used as an intermediate in the synthesis of 5-fluoro-2-methoxyphenylboronic acid, which is used as a building block for the synthesis of pharmaceuticals. In addition, 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has also been used in the synthesis of organic fluorophores, which are used in fluorescence imaging.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is not well understood. However, it is believed that the compound is metabolized in the body to form a reactive intermediate, which then reacts with cellular molecules to produce the desired biochemical or physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. In addition, it has been reported to have anti-cancer activity in cell culture studies.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is its availability and low cost. It is widely available from chemical suppliers and is relatively inexpensive. However, it is important to note that the compound has not been extensively studied and its effects in vivo are not well understood. Therefore, it is important to use caution when using the compound in laboratory experiments.
Future Directions
There are a number of potential future directions for the research and development of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol. First, further research is needed to investigate the biochemical and physiological effects of the compound in vivo. Second, further studies are needed to investigate the potential therapeutic applications of the compound. Third, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol and its derivatives. Finally, further research is needed to develop new and improved fluorophores based on 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol.
Synthesis Methods
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol can be synthesized by the reaction of 2-methoxyphenol and 5-fluoro-2-chloro-toluene in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 90-95°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMUVJPEIAWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680819 |
Source
|
Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1225773-98-7 |
Source
|
Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.